ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide” is a complex organic molecule. It contains an acetylamino group (an amine group attached to an acetyl group), a benzoyl group (a benzene ring attached to a carbonyl group), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, benzocaine derivatives can be synthesized through electrophilic and nucleophilic reactions . Piperidine derivatives can also be synthesized through intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl group would provide an aromatic system, the acetylamino group would introduce polarity, and the piperidine ring would add a cyclic structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could participate in acylation or substitution reactions, the benzoyl group could undergo electrophilic aromatic substitution, and the piperidine ring could undergo reactions typical of amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Synthesis and Derivative Development
A notable application in scientific research is the use of compounds structurally related to 1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide in the synthesis of novel chemical entities. For instance, OxymaPure/DIC methodology has facilitated the creation of α-ketoamide derivatives, showcasing superior purity and yield compared to traditional methods. These compounds, derived from the ring opening of N-acylisatin, have implications for further pharmaceutical development due to their structural complexity and potential bioactivity (El‐Faham et al., 2013).
Anticancer and Antiviral Properties
Research into structurally similar compounds has highlighted their potential in addressing critical health issues like cancer and viral infections. For example, novel inhibitors derived from benzohydrazides have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes of interest in Alzheimer's disease and other clinical applications (Houngbedji et al., 2023). Additionally, the development of isoxazolo[4,5-e][1,2,4]triazepine derivatives has led to compounds with significant anticancer activity, highlighting the versatility of these molecules in therapeutic development (Wagner et al., 2020).
Enzyme Inhibition for Disease Treatment
Another critical area of application is the inhibition of specific enzymes for therapeutic purposes. Compounds similar to 1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide have been studied for their role in inhibiting histone deacetylase (HDAC), a target for cancer therapy. This research underscores the importance of these compounds in modulating gene expression and cell cycle progression for cancer treatment, exemplified by the discovery of CI-994 as a potent HDAC inhibitor with significant antitumor activity (Kraker et al., 2003).
Pharmacological Enhancements and Drug Design
The structural modification of compounds related to 1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide has also been instrumental in the development of new pharmacological agents with improved properties. For instance, the discovery of TAK-220, a CCR5 antagonist with potent anti-HIV-1 activity, demonstrates the potential of these compounds in the design of orally active therapeutic agents with significant clinical impact (Imamura et al., 2006).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . They have shown promising activity against various pathogenic organisms .
Mode of Action
It’s worth noting that many triazole derivatives, including those with a quinoxaline moiety, have been found to exhibit antimicrobial and antiviral activities . The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities, suggesting they may interact with the biochemical pathways related to these biological processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Some of the synthesized compounds with similar structures were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at a certain concentration .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of different subunits and the specific conditions under which the compounds are synthesized and tested .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-4-33-23(31)17-8-6-9-18(13-17)26-20(30)14-29-24(32)28-12-11-25-22(21(28)27-29)34-19-10-5-7-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZNTWMPUDFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.